Cas no 709654-29-5 (Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate)

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester
- Ethyl 1-(3-chlorophenyl)-3-Methyl-1H-pyrazole-5-carboxylate
- ethyl 2-(3-chlorophenyl)-5-methylpyrazole-3-carboxylate
- BS-24626
- 709654-29-5
- DTXSID80446548
- Ethyl1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
- Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
-
- インチ: InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-7-9(2)15-16(12)11-6-4-5-10(14)8-11/h4-8H,3H2,1-2H3
- InChIKey: LHVLVYGKPASASS-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CC(=NN1C2=CC(=CC=C2)Cl)C
計算された属性
- 精确分子量: 264.06669
- 同位素质量: 264.0665554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 301
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 44.1Ų
じっけんとくせい
- PSA: 44.12
Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM321249-5g |
Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate |
709654-29-5 | 95% | 5g |
$505 | 2024-07-24 | |
Chemenu | CM321249-5g |
Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate |
709654-29-5 | 95% | 5g |
$320 | 2021-08-18 | |
TRC | E903568-100mg |
Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate |
709654-29-5 | 100mg |
$64.00 | 2023-05-18 | ||
AK Scientific | 1019CS-10g |
1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester |
709654-29-5 | 95% | 10g |
$822 | 2023-09-16 | |
AK Scientific | 1019CS-5g |
1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester |
709654-29-5 | 95% | 5g |
$494 | 2023-09-16 | |
AK Scientific | 1019CS-1g |
1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester |
709654-29-5 | 95% | 1g |
$165 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741196-5g |
Ethyl 1-(3-chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylate |
709654-29-5 | 98% | 5g |
¥3822.00 | 2024-05-02 | |
1PlusChem | 1P0062N8-10g |
1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester |
709654-29-5 | 98% | 10g |
$704.00 | 2025-02-21 | |
1PlusChem | 1P0062N8-5g |
1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester |
709654-29-5 | 98% | 5g |
$429.00 | 2025-02-21 | |
TRC | E903568-250mg |
Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate |
709654-29-5 | 250mg |
$98.00 | 2023-05-18 |
Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylateに関する追加情報
Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 709654-29-5): A Comprehensive Overview
Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate, identified by its CAS number 709654-29-5, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class, which is renowned for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chlorophenyl group and a carboxylate ester, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The pyrazole core is a heterocyclic aromatic compound that has garnered considerable attention in medicinal chemistry due to its broad spectrum of biological activities. Pyrazole derivatives have been explored for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate enhances its pharmacological potential by introducing functional groups that can interact with biological targets in novel ways.
Recent research has highlighted the importance of pyrazole derivatives in the development of new therapeutic agents. For instance, studies have demonstrated that compounds with similar structural motifs exhibit significant activity against various diseases. The chlorophenyl group in Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is particularly noteworthy, as it can modulate the electronic properties of the molecule and influence its binding affinity to biological targets. This feature makes it an attractive candidate for further investigation in drug design.
The carboxylate ester moiety in the compound also plays a crucial role in its chemical behavior. Ester groups are known for their versatility in pharmaceutical applications, as they can be hydrolyzed to form carboxylic acids or converted into other functional groups through various chemical reactions. This flexibility allows Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate to be easily modified for the development of novel derivatives with enhanced pharmacological properties.
In terms of synthetic chemistry, Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate can be synthesized through multiple pathways. One common approach involves the condensation of 3-chlorobenzoyl chloride with methylhydrazine, followed by esterification of the resulting pyrazole derivative. Alternative synthetic routes may involve cross-coupling reactions or other palladium-catalyzed transformations, which can provide access to diverse structural analogs.
The pharmacological profile of Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate has been extensively studied in recent years. Preclinical investigations have revealed that this compound exhibits promising activity against several disease models. For example, studies have shown that it can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor progression. Additionally, it has demonstrated anti-inflammatory effects by modulating the activity of key inflammatory mediators.
The potential therapeutic applications of Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate are further supported by its favorable pharmacokinetic properties. In vitro and in vivo studies have indicated that this compound has good solubility and bioavailability, which are essential characteristics for an effective drug candidate. Furthermore, its metabolic stability suggests that it can be administered repeatedly without significant degradation in vivo.
Advances in computational chemistry have also contributed to the understanding of Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate's mechanism of action. Molecular docking studies have been used to predict how this compound interacts with biological targets such as enzymes and receptors. These simulations have provided valuable insights into its binding affinity and selectivity, helping to guide the design of more potent derivatives.
The future directions for research on Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate are promising. Ongoing studies aim to explore its potential as a lead compound for the development of new drugs targeting various diseases. Additionally, efforts are being made to optimize its chemical structure to enhance its pharmacological properties and reduce any potential side effects.
In conclusion, Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 709654-29-5) is a versatile and promising compound with significant potential in pharmaceutical applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and development into new therapeutic agents.
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